molecular formula C30H59NaO10P B15136493 CID 171714205

CID 171714205

Cat. No.: B15136493
M. Wt: 633.7 g/mol
InChI Key: GCBAALKUJZFPET-DUZWKJOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 171714205” is known as Sodium Tetrapropylborate. It is an ionic organoboron compound used primarily as a derivatization reagent for chromatography of organometallic pollutants. This compound is a white hygroscopic powder that is stable in aqueous solution but pyrophoric in air. It can be stored as a solution in tetrahydrofuran for multiple weeks .

Preparation Methods

Sodium Tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction is as follows:

BF3(C2H5)2O+3C3H7MgBrB(C3H7)3+3MgBrF+(C2H5)2O\text{BF}_3 \cdot (\text{C}_2\text{H}_5)_2\text{O} + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B}(\text{C}_3\text{H}_7)_3 + 3 \text{MgBrF} + (\text{C}_2\text{H}_5)_2\text{O} BF3​⋅(C2​H5​)2​O+3C3​H7​MgBr→B(C3​H7​)3​+3MgBrF+(C2​H5​)2​O

Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield Sodium Tetrapropylborate .

Chemical Reactions Analysis

Sodium Tetrapropylborate undergoes several types of chemical reactions, including:

    It can react with organotin, organomercury, and organolead compounds to form propylated derivatives. For example:

    Substitution Reactions: R4n(Sn,Pb)n++n NaB(C3H7)4R4n(Sn,Pb)(C3H7)n+n B(C3H7)3+n Na+\text{R}_4-\text{n}(\text{Sn},\text{Pb})_\text{n}^+ + \text{n NaB}(\text{C}_3\text{H}_7)_4 \leftrightarrow \text{R}_4-\text{n}(\text{Sn},\text{Pb})(\text{C}_3\text{H}_7)_\text{n} + \text{n B}(\text{C}_3\text{H}_7)_3 + \text{n Na}^+ R4​−n(Sn,Pb)n+​+n NaB(C3​H7​)4​↔R4​−n(Sn,Pb)(C3​H7​)n​+n B(C3​H7​)3​+n Na+

    Oxidation and Reduction Reactions: These reactions are less common for Sodium Tetrapropylborate due to its stability in aqueous solutions.

Scientific Research Applications

Sodium Tetrapropylborate is widely used in scientific research, particularly in:

    Environmental Chemistry: It is used for the derivatization of organometallic pollutants to make them volatile for gas chromatography.

    Analytical Chemistry: It helps in the analysis of organomercury, organolead, and organotin compounds in environmental samples.

    Industrial Applications:

Mechanism of Action

The primary mechanism of action for Sodium Tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form propylated derivatives, which are more volatile and can be analyzed using gas chromatography. This reaction helps in the identification and quantification of organometallic pollutants in environmental samples .

Comparison with Similar Compounds

Sodium Tetrapropylborate is unique compared to other similar compounds such as Sodium Tetraphenylborate and Sodium Tetraethylborate due to its specific use in the propylation of organometallic compounds. While Sodium Tetraphenylborate and Sodium Tetraethylborate are used for similar purposes, the propyl groups introduced by Sodium Tetrapropylborate are less common in pollutants, making it more effective for certain analytical applications .

Similar Compounds

  • Sodium Tetraphenylborate
  • Sodium Tetraethylborate
  • Sodium Tetramethylborate

Properties

Molecular Formula

C30H59NaO10P

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1

InChI Key

GCBAALKUJZFPET-DUZWKJOOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na]

Origin of Product

United States

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